molecular formula C16H13BrN2O B303267 2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B303267
M. Wt: 329.19 g/mol
InChI Key: CNPYGESZRWRQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as BPP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. BPP is a pyrazolone derivative that has been synthesized using different methods.

Scientific Research Applications

2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anticancer agent. In biochemistry, 2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has been used as a tool to study the role of cyclooxygenase-2 (COX-2) in inflammation and cancer. In material science, 2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use as a corrosion inhibitor.

Mechanism of Action

2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain.
Biochemical and Physiological Effects
2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have anticancer activity in vitro and in vivo. 2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, 2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one. One direction is to study its potential use as an anticancer agent in combination with other drugs. Another direction is to study its potential use as a tool to study the role of COX-2 in inflammation and cancer. Additionally, further research is needed to optimize the synthesis method of 2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one and to improve its solubility and stability.

Synthesis Methods

2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with 4-methylphenylhydrazine in the presence of sodium hydroxide, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-bromobenzaldehyde with 4-methylphenylhydrazine in the presence of acetic acid, followed by cyclization with acetic anhydride. The yield of 2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one using these methods ranges from 50-80%.

properties

Product Name

2-(4-bromophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(4-methylphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C16H13BrN2O/c1-11-2-4-12(5-3-11)15-10-18-19(16(15)20)14-8-6-13(17)7-9-14/h2-10,15H,1H3

InChI Key

CNPYGESZRWRQRP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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